molecular formula C15H13N3OS B2627227 N-(3,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide CAS No. 941897-70-7

N-(3,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide

Cat. No. B2627227
CAS RN: 941897-70-7
M. Wt: 283.35
InChI Key: LAKKFDIYAUUUDT-UHFFFAOYSA-N
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Description

“N-(3,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide” is a complex organic compound. It contains a benzothiadiazole core, which is a type of heterocyclic compound. Attached to this core is a carboxamide group (-CONH2), which is a common functional group in biochemistry and drug design due to its ability to form hydrogen bonds. The compound also has a 3,5-dimethylphenyl group, which is a type of aromatic ring with two methyl groups attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar benzothiadiazole core, the carboxamide group, and the 3,5-dimethylphenyl group. The presence of these groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and potential for forming hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiadiazole core, carboxamide group, and 3,5-dimethylphenyl group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

  • Anticancer Activity :

    • Wang et al. (2011) conducted a study on compounds including N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide, which showed significant inhibition of breast cancer cell invasion, migration, and adhesion, along with induced apoptosis and blocked angiogenesis in MDA-MB-231 breast cancer cell lines (Wang et al., 2011).
  • Synthesis and Pharmacological Activity :

    • Khelili et al. (2012) explored a series of benzothiadiazine-carboxamides, which showed strong myorelaxant activity, particularly in the uterine smooth muscle. This study provides insights into the application of benzothiadiazine derivatives in addressing muscle-related issues (Khelili et al., 2012).
  • Luminescence Sensing Applications :

    • Shi et al. (2015) synthesized lanthanide-organic frameworks using dimethylphenyl imidazole dicarboxylate compounds, demonstrating selective sensitivity to benzaldehyde derivatives. This finding suggests potential applications in chemical sensing and fluorescence detection (Shi et al., 2015).
  • Antimicrobial and Antioxidant Activity :

    • Sindhe et al. (2016) synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, demonstrating significant antimicrobial and antioxidant activities, indicating potential for development of new biologically active compounds (Sindhe et al., 2016).
  • Application in Organic Synthesis :

    • Talupur et al. (2021) discussed the synthesis of a series of compounds including 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, highlighting the potential applications of these compounds in organic synthesis (Talupur et al., 2021).
  • Heterojunction Solar Cells :

    • Chu et al. (2011) investigated polycarbazole based solar cells using compounds related to benzothiadiazole derivatives. They found that manipulating the polymer-solvent interaction can improve the photovoltaic performance of these solar cells (Chu et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is volatile or reactive, it could pose a risk of explosion or fire. Additionally, if the compound is toxic or bioactive, it could pose health risks .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-9-5-10(2)7-12(6-9)16-15(19)11-3-4-14-13(8-11)17-18-20-14/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKKFDIYAUUUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)SN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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